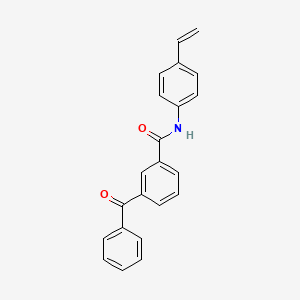
3-Benzoyl-N-(4-ethenylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-N-(4-ethenylphenyl)benzamide is an organic compound with a complex structure that includes benzoyl and ethenylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-N-(4-ethenylphenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives often employs continuous flow microreactor systems. These systems allow for precise control over reaction conditions and can achieve high yields in a short amount of time. For example, a continuous flow microreactor system can synthesize benzamide derivatives with a yield of 85.7% within 10 minutes .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzoyl-N-(4-ethenylphenyl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in the reactions of benzamide derivatives include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
3-Benzoyl-N-(4-ethenylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Benzoyl-N-(4-ethenylphenyl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and thereby influencing glucose levels in the body.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Used in medicinal chemistry as a building block for drug candidates.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits significant biological activities, including anti-inflammatory and analgesic properties.
Uniqueness
3-Benzoyl-N-(4-ethenylphenyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
872851-12-2 |
|---|---|
Fórmula molecular |
C22H17NO2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3-benzoyl-N-(4-ethenylphenyl)benzamide |
InChI |
InChI=1S/C22H17NO2/c1-2-16-11-13-20(14-12-16)23-22(25)19-10-6-9-18(15-19)21(24)17-7-4-3-5-8-17/h2-15H,1H2,(H,23,25) |
Clave InChI |
WUFVLQKHPHQXDA-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


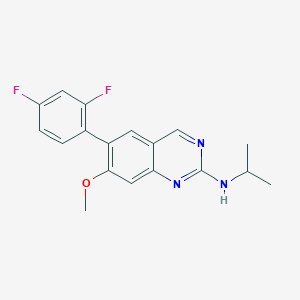
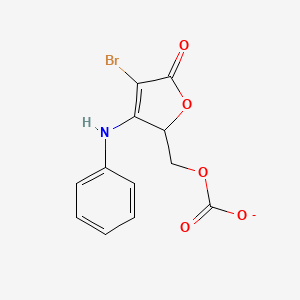
![5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12609336.png)
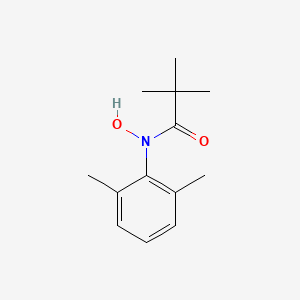
![4-[4-(Hydroxymethyl)phenoxy]-5-(phenylsulfanyl)benzene-1,2-dicarbonitrile](/img/structure/B12609340.png)
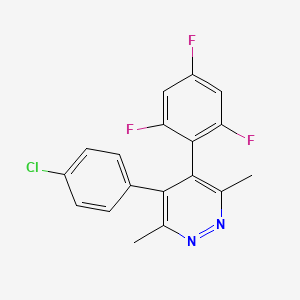
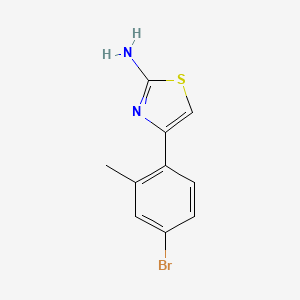
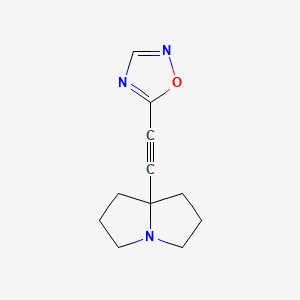
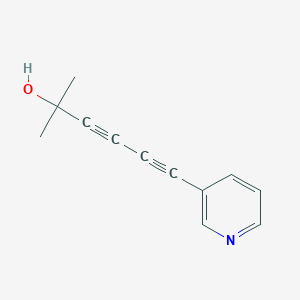
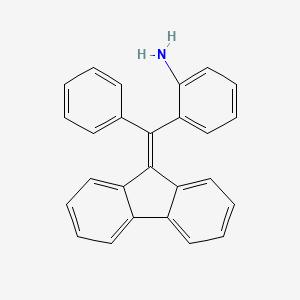
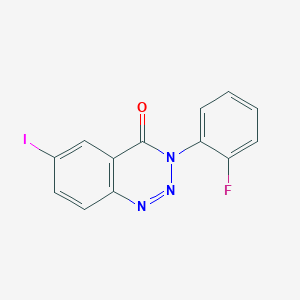

![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)
